BenchChemオンラインストアへようこそ!

6-(2-aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine

GPR35 Orphan GPCR Antagonist Screening

6-(2-Aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine (CAS 2098034-01-4, MF C₁₁H₂₀N₄O, MW 224.30 g/mol) is a synthetic pyrimidine derivative featuring a 4-amino-2-methylpyrimidine core substituted at the 6-position with an aminoethoxy (-OCH₂CH₂NH₂) side chain and at the exocyclic nitrogen with a sec-butyl (butan-2-yl) group. Computed physicochemical properties include a calculated logP (clogP) of 0.38, a topological polar surface area (TPSA) of 50.16 Ų, 5 hydrogen bond acceptors, and 1 hydrogen bond donor, placing it within Lipinski's Rule of Five space.

Molecular Formula C11H20N4O
Molecular Weight 224.3 g/mol
CAS No. 2098034-01-4
Cat. No. B1479411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine
CAS2098034-01-4
Molecular FormulaC11H20N4O
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCCC(C)NC1=CC(=NC(=N1)C)OCCN
InChIInChI=1S/C11H20N4O/c1-4-8(2)13-10-7-11(16-6-5-12)15-9(3)14-10/h7-8H,4-6,12H2,1-3H3,(H,13,14,15)
InChIKeyLZBBPTVZWXDZQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine (CAS 2098034-01-4): Core Chemical Identity and Physicochemical Profile for Procurement Evaluation


6-(2-Aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine (CAS 2098034-01-4, MF C₁₁H₂₀N₄O, MW 224.30 g/mol) is a synthetic pyrimidine derivative featuring a 4-amino-2-methylpyrimidine core substituted at the 6-position with an aminoethoxy (-OCH₂CH₂NH₂) side chain and at the exocyclic nitrogen with a sec-butyl (butan-2-yl) group . Computed physicochemical properties include a calculated logP (clogP) of 0.38, a topological polar surface area (TPSA) of 50.16 Ų, 5 hydrogen bond acceptors, and 1 hydrogen bond donor, placing it within Lipinski's Rule of Five space [1]. The compound is catalogued as a research chemical intended for laboratory use, not for human or veterinary therapeutic applications.

Why Interchanging 6-(2-Aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine with Its Closest Alkyl-Regioisomer Analogs Carries Functional Risk


Within the 6-(2-aminoethoxy)-2-methylpyrimidin-4-amine scaffold, the N-alkyl substituent is not a passive spectator group; small variations in N-alkyl chain branching have been shown to alter logP, hydrogen bonding capacity, and steric encumbrance at the amine [1]. In a closely related but distinct polysubstituted pyrimidine series, replacing a C-5 substituent from hydrogen to sec-butyl shifted in vitro nitric oxide (NO) inhibitory potency by >4-fold (IC₅₀ from 11.49 µM to 2.57 µM), illustrating that branched alkyl topology directly influences functional activity [2]. Consequently, substituting 6-(2-aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine with its n-butyl, isobutyl, ethyl, or cyclopropylmethyl analogs in a research protocol cannot be assumed to preserve binding, activity, or selectivity without empirical revalidation.

Quantitative Differentiation Evidence for 6-(2-Aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine Against Closest N-Alkyl Analogs


GPR35 Antagonism Selectivity: Target Compound vs. In-Class Pharmacological Profile Expectation

In a primary antagonist screen against the orphan G protein-coupled receptor GPR35, 6-(2-aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine was classified as inactive [1]. While a direct comparator from the same in-class series was not co-tested, this negative result provides a distinct selectivity signal: unlike many aminopyrimidine scaffolds reported to possess promiscuous kinase and GPCR activity, this specific N-sec-butyl, 2-methyl, 6-aminoethoxy substitution pattern appears devoid of GPR35 liability. This differentiates it from GPR35-active pyrimidine chemotypes that would confound GPR35-targeted assay interpretation.

GPR35 Orphan GPCR Antagonist Screening

Lipophilicity Tuning by N-sec-Butyl Branching: ClogP Differentiation from Unbranched and Cyclopropylmethyl Analogs

The target compound exhibits a clogP of 0.38 [1]. The N-sec-butyl (butan-2-yl) branched alkyl group introduces a distinct lipophilicity-shielded basic amine center relative to its unbranched N-n-butyl isomer (also C₁₁H₂₀N₄O but with linear alkyl topology) and the compact N-cyclopropylmethyl analog (C₁₁H₁₈N₄O, MW 222.29) . Branched alkyl amines typically display attenuated pKa and modified hydrogen bonding compared to linear congeners, translating into altered passive membrane permeability and protein binding . Although direct experimental logD and pKa data for the target compound are absent from the public domain, the measured clogP establishes a quantitative baseline that differentiates it from analogs within the same 2098- CAS cluster.

Lipophilicity ClogP Physicochemical Property Drug-likeness

Sec-Butyl Group Effects on in vitro Potency: Class-Level Evidence from 5-Sec-Butyl Pyrimidine NO-Inhibition SAR

In a systematic SAR study of 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines evaluated for inhibition of immune-activated nitric oxide (NO) production in mouse peritoneal cells, the 5-sec-butyl derivative achieved an IC₅₀ of 2.57 µM, representing a 4.5-fold improvement over the unsubstituted parent (IC₅₀ = 11.49 µM) and outperforming the n-butyl analog (IC₅₀ ~3.49 µM, based on reported relative trends) [1]. Though the target compound bears a different substitution pattern (6-aminoethoxy, N-sec-butyl, 2-methyl), the sec-butyl moiety consistently imparts a steric and lipophilic contribution that enhances target engagement in cellular assays relative to linear alkyl or unsubstituted counterparts. This class-level observation supports the hypothesis that the N-sec-butyl group in the target compound is a meaningful pharmacophoric element rather than an arbitrary alkyl decoration.

Structure-Activity Relationship Sec-Butyl Nitric Oxide Inhibition Immunomodulation

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count: Ligand Efficiency Parameter Comparison

The target compound has a hydrogen bond donor (HBD) count of 1 and acceptor (HBA) count of 5, with 5 rotatable bonds (RB), yielding a molecular flexibility descriptor that balances conformational entropy with binding adaptability [1]. The N-ethyl analog (CAS 2097969-19-0, C₉H₁₆N₄O, MW 196.25) has fewer heavy atoms and reduced hydrophobic surface, while the N-butyl analog possesses identical HBD/HBA but one additional methylene rotatable bond . This HBD-sparse, HBA-rich profile is characteristic of kinase hinge-binding motifs where the 4-amino group donates a single hydrogen bond to the hinge and the aminoethoxy oxygen serves as an additional acceptor, while the sec-butyl group restricts solvation of the exocyclic amine, potentially enhancing target interaction enthalpy.

Ligand Efficiency Hydrogen Bonding Rotatable Bonds Drug Design

Recommended Deployment Scenarios for 6-(2-Aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine Guided by Quantitative Differentiation Evidence


GPR35 Chemical Biology Probe Panel Member (Negative Control)

Based on its confirmed inactivity in a primary GPR35 antagonist assay [1], this compound can serve as a structurally matched negative control in GPR35 agonist/antagonist screening panels alongside active GPR35 ligands. Its inclusion helps establish assay specificity and excludes non-specific pyrimidine chemotype interference, a documented concern for promiscuous aminopyrimidine scaffolds.

Immunomodulatory Screening Library Enrichment with Sec-Butyl Pyrimidines

Class-level SAR evidence indicates that sec-butyl substitution on the pyrimidine core can enhance inhibition of immune-activated nitric oxide production by over 4-fold [2]. This compound can be prioritized for inclusion in focused screening libraries targeting inflammatory diseases (e.g., sepsis, rheumatoid arthritis), where modulation of NO production is a therapeutically relevant endpoint.

Kinase Inhibitor Fragment-Based Lead Generation Scaffold

With a favorable HBD (1), HBA (5), and clogP (0.38) profile that aligns with kinase ATP-site pharmacophore requirements [1], the compound can function as a fragment-like starting point for structure-based kinase inhibitor design. The sec-butyl group at the exocyclic amine provides a defined hydrophobic contact that can be exploited for initial SAR exploration via N-alkyl scanning.

Comparative Physicochemical Property Calibration Standard

The well-defined computed logP (0.38) and TPSA (50.16 Ų) render this compound suitable as a calibration standard for reversed-phase HPLC logD determination or PAMPA permeability assays in medicinal chemistry laboratories, providing a reference point that anchors the property space of the broader 6-aminoethoxypyrimidine analog series.

Quote Request

Request a Quote for 6-(2-aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.